N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE
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Description
N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C18H19ClN4O3S and its molecular weight is 406.89. The purity is usually 95%.
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Scientific Research Applications
Antitumor Evaluation
Benzothiazole derivatives have been synthesized and evaluated for their antitumor activity against several malignant human cell lines, including cervical, breast, colon, laryngeal carcinoma, and normal human fibroblast cell lines. These derivatives exhibit cytostatic activities, highlighting their potential in cancer research and treatment strategies (Racané et al., 2006).
Cognitive Enhancer and Neuroprotective Effects
The compound T-588, similar in functionality to the query compound, has been studied for its protective effects against sodium nitroprusside-induced cytotoxicity in cultured rat astrocytes. It prevents SNP-induced mitochondrial dysfunction and cell injury, suggesting potential applications in neuroprotective drug development (Phuagphong et al., 2004).
Electrochemical Analysis
Benzothiazole compounds have been analyzed electrochemically to establish methods for their detection and quantification. These studies provide a foundation for developing sensors and assays for benzothiazole derivatives in various applications, including environmental monitoring and quality control in pharmaceutical manufacturing (Zeybek et al., 2009).
Gastroprokinetic Effects
Itopride hydrochloride, a benzamide derivative, demonstrates stimulatory action on colonic motor activity, both in vitro and in vivo. This suggests potential therapeutic applications for functional bowel disorders, including functional constipation (Tsubouchi et al., 2003).
Antimicrobial Activity
Hydroxy-substituted benzothiazole derivatives have shown significant antibacterial activity against Streptococcus pyogenes. These findings indicate the potential of benzothiazole derivatives in developing new antibacterial agents (Gupta, 2018).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S.ClH/c1-20(2)10-11-21(18-19-15-8-3-4-9-16(15)26-18)17(23)13-6-5-7-14(12-13)22(24)25;/h3-9,12H,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZPXAHKDOGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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